3-bromo-1-[(1-ethylpyrazol-3-yl)methyl]-4-nitroindazole
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Overview
Description
3-bromo-1-[(1-ethylpyrazol-3-yl)methyl]-4-nitroindazole is a complex organic compound that belongs to the class of indazole derivatives. . This compound, in particular, features a bromine atom, an ethylpyrazolyl group, and a nitro group attached to an indazole core, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
The synthesis of 3-bromo-1-[(1-ethylpyrazol-3-yl)methyl]-4-nitroindazole typically involves multi-step reactions starting from commercially available precursors. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific solvents, catalysts, and temperature control .
Chemical Reactions Analysis
3-bromo-1-[(1-ethylpyrazol-3-yl)methyl]-4-nitroindazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-bromo-1-[(1-ethylpyrazol-3-yl)methyl]-4-nitroindazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-1-[(1-ethylpyrazol-3-yl)methyl]-4-nitroindazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylpyrazolyl group can bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
3-bromo-1-[(1-ethylpyrazol-3-yl)methyl]-4-nitroindazole can be compared with other indazole derivatives, such as:
- 3-bromo-1-[(1-methylpyrazol-3-yl)methyl]-4-nitroindazole
- 3-bromo-1-[(1-ethylpyrazol-4-yl)methyl]-4-nitroindazole
- 3-chloro-1-[(1-ethylpyrazol-3-yl)methyl]-4-nitroindazole
These compounds share similar structural features but differ in the position or type of substituents, which can influence their chemical reactivity and biological activity.
Properties
CAS No. |
1313410-15-9 |
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Molecular Formula |
C13H12BrN5O2 |
Molecular Weight |
350.17 g/mol |
IUPAC Name |
3-bromo-1-[(1-ethylpyrazol-3-yl)methyl]-4-nitroindazole |
InChI |
InChI=1S/C13H12BrN5O2/c1-2-17-7-6-9(15-17)8-18-10-4-3-5-11(19(20)21)12(10)13(14)16-18/h3-7H,2,8H2,1H3 |
InChI Key |
SIKCMRHWHYYKHR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CN2C3=C(C(=CC=C3)[N+](=O)[O-])C(=N2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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